molecular formula C17H16Cl2N2O3 B1225723 Parconazole CAS No. 61400-59-7

Parconazole

Cat. No.: B1225723
CAS No.: 61400-59-7
M. Wt: 367.2 g/mol
InChI Key: SWKACZZMDOWWGU-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parconazole is a synthetic derivative of imidazole and belongs to the class of triazole antifungal agents. It is primarily used as an oral fungicide with broad-spectrum activity against dermatophytes, yeasts, and other fungi. Unlike some other antifungal agents, this compound does not exhibit antibacterial effects. Its mechanism of action involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol, which is a crucial component of the fungal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parconazole is synthesized from 2,4-dichlorobutyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride .

Industrial Production Methods

The industrial production of this compound involves a series of chemical reactions that are optimized for high yield and purity. The process is designed to be energy-efficient and environmentally friendly, with minimal waste production .

Chemical Reactions Analysis

Types of Reactions

Parconazole undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Parconazole exerts its antifungal effects by inhibiting the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol. This inhibition disrupts the synthesis and integrity of the fungal cell membrane, leading to altered membrane permeability and loss of essential intracellular components, ultimately inhibiting fungal cell growth .

Comparison with Similar Compounds

Parconazole is part of the imidazole group of antifungal agents, which includes other compounds such as enilconazole, ketoconazole, and propiconazole. Unlike nitro-imidazole molecules, this compound lacks the nitro group, which contributes to its unique properties. Compared to other similar compounds, this compound is distinguished by its broad-spectrum antifungal activity and its specific mechanism of action targeting the fungal cytochrome P450 enzyme .

List of Similar Compounds

  • Enilconazole
  • Ketoconazole
  • Propiconazole

This compound’s unique properties and broad-spectrum activity make it a valuable compound in the treatment of fungal infections and a subject of ongoing scientific research.

Properties

IUPAC Name

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKACZZMDOWWGU-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016135
Record name Parconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61400-59-7, 68685-54-1
Record name Parconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parconazole
Reactant of Route 2
Reactant of Route 2
Parconazole
Reactant of Route 3
Reactant of Route 3
Parconazole
Reactant of Route 4
Parconazole
Reactant of Route 5
Reactant of Route 5
Parconazole
Reactant of Route 6
Reactant of Route 6
Parconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.